Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide
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Overview
Description
Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide is a complex organic compound with a molecular formula of C24H22N6O6 This compound is characterized by the presence of a benzoic acid core substituted with nitro groups at the 3 and 5 positions, and a hydrazide group linked to a phenyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the hydrazide derivative through the reaction with hydrazine. The final step involves the coupling of the hydrazide with 4-((4-phenyl-1-piperazinyl)carbonyl)phenyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl-piperazine moiety may also contribute to its binding affinity to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,5-dinitro-, 2-(4-((4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)hydrazide
- Benzoic acid, 3,5-dinitro-, 2-(4-((4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)hydrazide
Uniqueness
Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide is unique due to the presence of the phenyl-piperazine moiety, which can enhance its binding affinity to specific biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
137881-88-0 |
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Molecular Formula |
C24H22N6O6 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3,5-dinitro-N'-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzohydrazide |
InChI |
InChI=1S/C24H22N6O6/c31-23(18-14-21(29(33)34)16-22(15-18)30(35)36)26-25-19-8-6-17(7-9-19)24(32)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,14-16,25H,10-13H2,(H,26,31) |
InChI Key |
IMHTUOSOPKYEID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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